
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-
sulfonic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(2s,3s)-3-Amino-2-methyl-4-

oxoazetidine-1-sulfonic acid

Cat. No.: B118695 Get Quote

An In-depth Technical Guide: Chemical Properties of (2S,3S)-3-Amino-2-methyl-4-
oxoazetidine-1-sulfonic Acid

Introduction and Strategic Importance
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, identified by CAS Number

80082-65-1, is a cornerstone chiral building block in modern pharmaceutical synthesis.[1][2][3]

Its structural significance lies in the strained four-membered β-lactam ring, which is

foundational to a major class of antibiotics. This compound, however, is most distinguished as

the key precursor to Aztreonam, a synthetic monobactam antibiotic.[4][5][6] Unlike traditional

bicyclic β-lactam antibiotics (e.g., penicillins and cephalosporins), Aztreonam's monocyclic core

offers a distinct spectrum of activity, primarily targeting aerobic Gram-negative bacteria, and

exhibits resistance to many β-lactamases.[5]

This guide provides an in-depth exploration of the core chemical properties, synthesis,

reactivity, and analytical validation of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic
acid. The content is structured to deliver not just data, but the mechanistic causality and

practical insights required for its effective application in research and development.

Core Physicochemical Properties
The compound's physical properties are dominated by its highly polar functional groups—the

amino group and the sulfonic acid moiety—which dictate its solubility and handling
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characteristics. These properties are summarized in the table below.

Property Value Source(s)

IUPAC Name
(2S,3S)-3-amino-2-methyl-4-

oxoazetidine-1-sulfonic acid
[1][7]

CAS Number 80082-65-1 [1][2][8]

Molecular Formula C₄H₈N₂O₄S [2][9]

Molecular Weight 180.18 g/mol [6][9][10]

Appearance
White to off-white crystalline

powder/solid
[3][8][11]

Melting Point
197-211°C (with

decomposition)
[3][6][8]

Solubility

Soluble in water; Slightly

soluble in DMSO; Insoluble in

non-polar organic solvents

(e.g., ether, benzene)

[8][11][12]

Density ~1.75 g/cm³ [6]

pKa
~2.5 (sulfonic acid), ~8.4

(amino group)
[11]

Optical Rotation [α]D²⁰ = +229° (c=1, H₂O) [11]

XLogP3 -3.6 [3][7]

Expert Insights: The highly negative XLogP3 value of -3.6 unequivocally confirms the

compound's hydrophilic nature, a direct consequence of its multiple hydrogen bond donors and

acceptors.[1][3][7] This property is critical for its handling in aqueous reaction media but

necessitates careful consideration during product isolation and purification, where techniques

like lyophilization or reverse-phase chromatography with polar mobile phases are often

required. The two distinct pKa values are crucial for pH-controlled reactions and extractions;

the molecule exists as a zwitterion over a wide pH range.[11]
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Stereospecific Synthesis from L-Threonine
The synthesis of this molecule is a masterclass in stereochemical control, where the inherent

chirality of a natural amino acid is transferred to the final product. A common and efficient route

begins with L-threonine, which provides the necessary (2S, 3S) stereochemistry for the final

azetidinone ring.[13]

Rationale for the Synthetic Strategy
The choice of L-threonine is strategic; its side chain contains the exact stereocenters required

for the C2 (methyl) and C3 (amino) positions of the target molecule. The synthetic sequence is

designed to:

Protect reactive groups: The amino and carboxyl groups of threonine are masked to prevent

side reactions.

Activate the hydroxyl group: The β-hydroxyl group is converted into a good leaving group

(e.g., a mesylate) to facilitate intramolecular cyclization.

Introduce the N-sulfonyl group: This group is essential for activating the β-lactam ring in the

final antibiotic.

Induce Cyclization: An intramolecular Sₙ2 reaction forms the strained 4-membered ring.

Deprotect: Removal of protecting groups yields the final product.

Synthetic Workflow Diagram
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Key Transformations
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Caption: High-level workflow for the synthesis from L-threonine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b118695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol (Illustrative)
This protocol is a representative summary based on established chemical transformations for

this synthesis.[13]

Materials:

L-Threonine

Methanol, Thionyl chloride

Benzyl chloroformate (Cbz-Cl)

Methanesulfonyl chloride (Ms-Cl)

Chlorosulfonic acid

Potassium carbonate (K₂CO₃) or other suitable base

Palladium on carbon (Pd/C) catalyst

Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

Procedure:

Esterification: Suspend L-threonine in methanol and cool to 0°C. Add thionyl chloride

dropwise. Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC). Remove solvent under reduced pressure to obtain the methyl ester

hydrochloride.

Amino Group Protection: Dissolve the ester in a suitable solvent and, under basic conditions

(e.g., NaHCO₃), add benzyl chloroformate to protect the amino group as a Cbz derivative.

Hydroxyl Group Activation: Dissolve the protected amino ester in a solvent like

dichloromethane. Cool to 0°C and add triethylamine followed by methanesulfonyl chloride.

This converts the hydroxyl group into a mesylate, an excellent leaving group.
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Sulfonation & Cyclization: The N-H of the protected amine is sulfonated using an agent like

chlorosulfonic acid. Subsequent treatment with a base (e.g., potassium carbonate) induces

an intramolecular Sₙ2 reaction: the sulfonated nitrogen attacks the carbon bearing the

mesylate, displacing it and forming the 4-membered azetidinone ring. This is the critical ring-

forming step, and its success relies on the precise activation and stereochemistry

established in prior steps.

Deprotection: The Cbz protecting group is removed via catalytic hydrogenation using H₂ gas

and a Pd/C catalyst. The ester may be hydrolyzed during this or subsequent steps.

Isolation and Validation: After filtration of the catalyst, the aqueous solution is concentrated.

The product is often purified by recrystallization or chromatography. The final structure is

confirmed by ¹H NMR and its purity is quantified by HPLC, which should exceed 98% for use

in further synthesis.[13]

Chemical Reactivity and Stability
The molecule's reactivity is a delicate interplay between the strained β-lactam ring and its

appended functional groups.

Reactivity of the β-Lactam Ring
The N-sulfonic acid group significantly influences the reactivity of the β-lactam carbonyl. It acts

as a potent electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon

and rendering it susceptible to nucleophilic attack. This "activation" is fundamental to the

mechanism of action of Aztreonam, which involves acylation of penicillin-binding proteins

(PBPs) in bacteria.[5] However, this inherent reactivity also makes the ring sensitive to

hydrolysis, particularly under strong basic or acidic conditions.

Role as a Nucleophile: Acylation of the Amino Group
The primary role of this compound in drug development is to serve as a nucleophile via its C3

amino group. This amine readily attacks activated carboxyl groups to form an amide bond,

which becomes the side chain of the final antibiotic.
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Caption: Role as an intermediate in the synthesis of Aztreonam.

Stability and Storage
The compound is generally stable under recommended storage conditions.[8] However, its

long-term integrity depends on meticulous control of the storage environment.

Storage Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term

stability.[11][12]

Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated area to protect from

moisture, which can promote hydrolysis of the β-lactam ring.[11][14]

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can

catalyze degradation.[11]

Analytical Characterization Protocols
Rigorous analytical control is essential to ensure the identity, purity, and stereochemical

integrity of the compound before its use in GMP (Good Manufacturing Practice) synthesis.

Purity Determination by HPLC
High-Performance Liquid Chromatography is the gold standard for assessing the purity of this

polar, non-volatile compound.

Self-Validating Protocol:
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Instrumentation: HPLC system with a UV detector.

Column: A C18 reverse-phase column suitable for polar compounds (e.g., with polar end-

capping) is a common choice. (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an

organic modifier. For example:

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Rationale: The acidic buffer ensures the sulfonic acid and amino groups are in a

consistent protonation state, leading to sharp, reproducible peaks.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a low wavelength, typically 210 nm, where the amide

chromophore absorbs.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or water

to a known concentration (e.g., 1 mg/mL).

Validation: The method is validated by observing a sharp, symmetrical peak for the main

component. Purity is calculated based on the area percentage of the main peak relative to all

other peaks. For GMP applications, purity should typically be ≥98%.[13]

Analytical Workflow Diagram
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Caption: Standard workflow for HPLC-based purity analysis.

Expected Spectroscopic Data
¹H NMR: The spectrum would show characteristic signals for the C2-methyl group (a

doublet), and the protons on the azetidinone ring (C2-H and C3-H), which would appear as

coupled doublets with a coupling constant typical for a trans relationship on a four-

membered ring.

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show

a prominent ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 181.03 or [M-H]⁻

at m/z 179.01).

Infrared (IR) Spectroscopy: A strong absorption band around 1750-1780 cm⁻¹ would be

present, which is highly characteristic of the strained carbonyl group in a β-lactam ring.

Conclusion
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is more than just a chemical

intermediate; it is an enabling molecule that provides the essential stereochemical and reactive

framework for the synthesis of the life-saving antibiotic, Aztreonam. Its chemical properties—

high polarity, zwitterionic nature, and the activated reactivity of its β-lactam ring—are defining

features that researchers and developers must master for successful application. A thorough

understanding of its synthesis, handling, and analytical validation is paramount to its effective

use in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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